

What is the chemical structure of acetylcysteine magnesium salt?

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Compound of Interest

Compound Name: *Acetylcysteine magnesium*

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Technical Guide: Acetylcysteine Magnesium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcysteine, a derivative of the amino acid L-cysteine, is a well-established pharmaceutical agent with mucolytic and antioxidant properties. The magnesium salt of acetylcysteine, also known as magnesium bis[(2R)-2-acetamido-3-sulfanylpropanoate], is a compound that combines the therapeutic effects of acetylcysteine with the physiological benefits of magnesium. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **acetylcysteine magnesium** salt, intended for professionals in research and drug development.

Chemical Structure and Identification

The chemical structure of **acetylcysteine magnesium** salt involves a central magnesium cation (Mg^{2+}) coordinated to two acetylcysteine anions. Each acetylcysteine anion is formed by the deprotonation of the carboxylic acid group of N-acetyl-L-cysteine.

Molecular Formula: $C_{10}H_{16}MgN_2O_6S_2$ ^[1]

IUPAC Name: magnesium bis[(2R)-2-acetamido-3-sulfanylpropanoate]^[1]

CAS Number: 36330-79-7^[1]

SMILES: CC(=O)N--INVALID-LINK--C(=O)[O-].CC(=O)N--INVALID-LINK--C(=O)[O-].[Mg+2][1]
[2]

The structure consists of one magnesium ion and two N-acetyl-L-cysteine molecules.[2]

Figure 1: 2D representation of **Acetylcysteine Magnesium Salt**.

Physicochemical Properties

A summary of the known physicochemical properties of **acetylcysteine magnesium** salt is presented in Table 1.

Property	Value	Reference
Molecular Weight	348.7 g/mol	[1]
pH (1% aqueous solution)	5.35	[3]
Solubility in Water	Approx. 50%	[3]
Decomposition Temperature	> 190°C	[3]

Experimental Protocols

Synthesis of Acetylcysteine Magnesium Salt

A common method for the synthesis of **acetylcysteine magnesium** salt involves the reaction of N-acetyl-L-cysteine with a magnesium base in an aqueous solution.[3]

Materials:

- N-acetyl-L-cysteine
- Magnesium basic carbonate
- Deionized water
- Ethanol
- Ethyl ether

Procedure:[3]

- Dissolve 19.6 g of N-acetyl-L-cysteine in 400 ml of deionized water.
- To this solution, add 5.82 g of magnesium basic carbonate.
- Stir the mixture until the reaction is complete, resulting in a solution with a pH of approximately 5.1.
- The product can be isolated by one of the following methods:
 - Freeze-drying: A portion of the resulting solution can be freeze-dried to yield the solid magnesium salt.
 - Precipitation: The solution can be concentrated under vacuum. The resulting residue is then dissolved in ethanol and precipitated by the addition of ethyl ether. The solid product is collected by filtration.

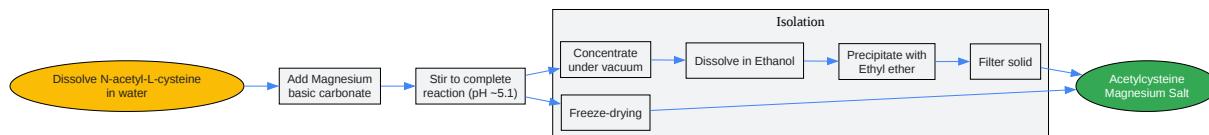
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Figure 2: Synthesis workflow for **Acetylcysteine Magnesium Salt**.

Analytical Characterization

While specific experimental data for **acetylcysteine magnesium** salt is not widely available in the public domain, characterization can be performed using standard analytical techniques. The expected results can be inferred from the known data of N-acetyl-L-cysteine.

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

A patent for **acetylcysteine magnesium** salt states that ¹H-NMR analysis is consistent with the assigned structure, though the specific spectral data is not provided.[3] For reference, the ¹H-NMR spectrum of N-acetyl-L-cysteine in D₂O typically shows the following characteristic peaks:

- A singlet for the acetyl (CH₃) protons.
- A multiplet for the α -proton (CH).
- A multiplet for the β -protons (CH₂).

In the magnesium salt, slight shifts in these peaks would be expected due to the change in the chemical environment upon deprotonation of the carboxylic acid and coordination with the magnesium ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of N-acetyl-L-cysteine exhibits characteristic absorption bands for its functional groups. For the magnesium salt, the most significant change would be observed in the region of the carboxyl group stretching vibrations.

Expected FT-IR Spectral Features for **Acetylcysteine Magnesium** Salt:

- O-H stretch (Carboxylic Acid): The broad O-H stretching band of the carboxylic acid in N-acetyl-L-cysteine (around 2500-3300 cm⁻¹) would be absent.
- C=O stretch (Carboxylic Acid): The carbonyl stretch of the protonated carboxylic acid (around 1700 cm⁻¹) would be replaced by a strong asymmetric stretching band of the carboxylate anion at a lower wavenumber (typically around 1550-1610 cm⁻¹).
- N-H stretch (Amide): The N-H stretching vibration would remain (around 3300 cm⁻¹).
- C=O stretch (Amide I): The amide I band would still be present (around 1650 cm⁻¹).
- S-H stretch: The weak S-H stretching band would be expected to be present (around 2550 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. For **acetylcysteine magnesium** salt, the expected molecular ion peak would correspond to the entire salt or fragments thereof. Electrospray ionization (ESI) would be a suitable technique. The mass spectrum of N-acetyl-L-cysteine typically shows a molecular ion peak at m/z 164.03 $[M+H]^+$. For the magnesium salt, one might observe peaks corresponding to $[Mg(NAC)]^+$ or other fragments.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and properties of **acetylcysteine magnesium** salt. The provided synthesis protocol and expected analytical characteristics offer a starting point for researchers and drug development professionals working with this compound. Further experimental investigation is warranted to fully elucidate the detailed spectral properties and crystal structure of this important pharmaceutical salt.

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References

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